molecular formula C16H26N4O5 B2744858 3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid CAS No. 743444-81-7

3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid

Cat. No. B2744858
M. Wt: 354.407
InChI Key: GGPFYSDUCBLMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide , is a chemical with the molecular weight of 330.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23ClN4O3/c1-4-5-6-18 (10 (20)7-15)11-12 (16)19 (8-9 (2)3)14 (22)17-13 (11)21/h9H,4-8,16H2,1-3H3, (H,17,21,22) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder stored at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organometallic Chemistry and Antibacterial Application

Organometallic compounds, including derivatives similar in structure to the mentioned compound, have been explored for their potential in medicinal chemistry. An example includes the synthesis and characterization of organometallic analogues based on the antibiotic platensimycin structure. These derivatives, while not showing promising antibacterial activity, highlight the methodological advancements in synthesizing complex structures for potential therapeutic applications (Patra, Merz, & Metzler‐Nolte, 2012).

Antimicrobial and Antifungal Agents

Some derivatives have been synthesized with the aim of inhibiting mycolic acid biosynthesis, a key component in the cell wall of Mycobacterium species. This research avenue is crucial for developing new antimicrobial agents against tuberculosis and other mycobacterial infections (Hartmann et al., 1994).

Bone Turnover and Osteoporosis

Potent and selective antagonists of the αvβ3 receptor have been identified and evaluated for their potential in the prevention and treatment of osteoporosis. These compounds showcase the therapeutic potential of derivatives in modulating bone turnover and providing a foundation for clinical development in osteoporosis treatment (Coleman et al., 2004).

Anticonvulsant and Antinociceptive Activity

Research into hybrid molecules combining features of known antiepileptic drugs (AEDs) includes the synthesis of derivatives designed to exhibit anticonvulsant and antinociceptive activities. These studies contribute to the development of new therapeutic agents for epilepsy and pain management, demonstrating the compound's versatility in medicinal chemistry (Kamiński et al., 2016).

Polymer Chemistry and Material Science

The compound's derivatives also find applications in material science, such as the synthesis of polyamides containing uracil and adenine, indicating the potential for creating novel polymers with specific biological functionalities (Hattori & Kinoshita, 1979).

Anti-inflammatory Agents

The exploration of heterocyclic systems fused to thiophene moieties using citrazinic acid as a synthon has led to the synthesis of compounds with significant anti-inflammatory activity. This research underscores the compound's utility in developing new therapeutic agents for inflammation-related disorders (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5/c1-4-5-8-19-14(17)13(15(24)18-16(19)25)20(9-10(2)3)11(21)6-7-12(22)23/h10H,4-9,17H2,1-3H3,(H,22,23)(H,18,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFYSDUCBLMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid

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